6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride
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Overview
Description
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridine ring substituted with an aminopropoxy group and a carboxylic acid group, makes it valuable in organic synthesis, medicinal chemistry, and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of 6-chloropyridine-2-carboxylic acid with 3-aminopropanol under basic conditions to form the desired aminopropoxy derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and catalyst development.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine-2-carboxylic acid: Shares the pyridine and carboxylic acid groups but lacks the aminopropoxy group.
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Uniqueness
6-(3-Aminopropoxy)pyridine-2-carboxylic acid dihydrochloride is unique due to the presence of the aminopropoxy group, which enhances its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H14Cl2N2O3 |
---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
6-(3-aminopropoxy)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c10-5-2-6-14-8-4-1-3-7(11-8)9(12)13;;/h1,3-4H,2,5-6,10H2,(H,12,13);2*1H |
InChI Key |
RXCQMFXLLALGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCCCN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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